Vinyldimethylphosphine oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-dimethylphosphorylethene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9OP/c1-4-6(2,3)5/h4H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJLMBCLDIKRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2180-73-6 | |
| Record name | (dimethylphosphoryl)ethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Vinyldimethylphosphine Oxide and Its Structural Analogs
Established Synthetic Pathways to Vinyldimethylphosphine Oxide
The creation of this compound can be achieved through several direct routes, with some protocols being optimized for larger-scale production.
Direct Synthetic Routes to this compound
The synthesis of this compound is commonly achieved through the reaction of a suitable phosphorus-containing precursor with a vinylating agent. A prevalent method involves the use of Grignard reagents. For instance, the reaction of phosphoryl trichloride with vinylmagnesium bromide can produce trivinylphosphine (B117729) oxide, and similar principles can be applied to obtain this compound by using a dichloromethylphosphine oxide precursor. nih.gov
Another documented approach involves the use of vinyl selenides as effective vinylating agents for secondary phosphine (B1218219) selenides, which, after subsequent reaction steps, yield the target vinylphosphine oxide. researchgate.net Additionally, specific multi-step sequences have been developed and reported in the literature, providing reliable access to this compound for laboratory use. researchgate.net
Scalable Preparation Protocols for Industrial and Large-Scale Research
For the compound to be utilized in broader applications, scalable synthetic methods are essential. The optimization of synthetic routes for key intermediates, such as dimethylphosphine (B1204785) oxide, has been a focus of development. Methodologies have been scaled up to kilogram quantities, sometimes employing flow chemistry conditions to enhance safety and efficiency. enamine.net This readily available precursor can then be used in subsequent steps, such as palladium-catalyzed cross-coupling reactions, to generate a variety of functionalized phosphine oxides, including vinyl derivatives. enamine.net The development of simple, efficient, and high-yield reactions is crucial for making these compounds accessible for large-scale research and potential industrial applications. researchgate.net
Derivatization and Functionalization Strategies
Once synthesized, this compound serves as a platform for further chemical modification. Functionalization can be directed at the vinyl group or the phosphorus center, and stereoselective methods can be employed to create chiral derivatives.
Reactions Modifying the Vinyl Moiety
The carbon-carbon double bond in this compound is reactive and susceptible to various transformations. It can readily participate in cycloaddition reactions. For example, it has been used in [3+2] cycloadditions with reagents like azomethine ylides, in-situ generated diazoalkanes, and nitrile oxides to form various five-membered heterocyclic structures bearing a dimethylphosphinoyl group. researchgate.net
Furthermore, the vinyl group can undergo Michael-like addition reactions, a characteristic exploited in the polymerization and functionalization of related vinylphosphine oxides. nih.gov These reactions allow for the covalent attachment of nucleophiles, expanding the molecular complexity and enabling the synthesis of a wide array of derivatives.
| Reaction Type | Reagent Example | Product Class |
| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolidine derivative |
| [3+2] Cycloaddition | (Diazomethyl)dimethylphosphine oxide | Pyrazoline derivative |
| [3+2] Cycloaddition | Halogenoxime-derived Nitrile Oxide | Isoxazoline derivative |
| Michael-like Addition | Piperazine (B1678402) | (Piperazinylethyl)divinylphosphine oxide adduct |
Functionalization at the Phosphorus Center
Direct modification of the methyl groups on the phosphorus atom of this compound is challenging. A more common strategy for achieving functional diversity at the phosphorus center involves starting from a versatile precursor like dimethylphosphine oxide. This secondary phosphine oxide can undergo various C-P bond-forming reactions, such as palladium-catalyzed cross-couplings with a wide range of (hetero)aryl halides, to produce diverse tertiary phosphine oxides. enamine.netorganic-chemistry.org
Another approach involves the activation of white phosphorus (P4) to form P1 or P2 ligands within the coordination sphere of transition metals, which can then be functionalized. uni-regensburg.de While not a direct modification of this compound itself, this fundamental research opens avenues for creating novel organophosphorus compounds.
Stereoselective and Enantioselective Synthesis of P-Chiral Phosphine Oxide Derivatives
The synthesis of phosphine oxides with a stereogenic phosphorus center (P-chiral) is a significant area of research, as these compounds are valuable as chiral ligands and catalysts. nih.gov Several asymmetric strategies have been developed.
Catalytic Kinetic Resolution: This method involves the use of a chiral catalyst to selectively react with one enantiomer of a racemic mixture of a secondary phosphine oxide (SPO), leaving the other enantiomer in high enantiomeric excess. For example, chiral catalysts have been used in asymmetric allylation reactions to resolve racemic SPOs efficiently. nih.gov
Catalytic Desymmetrization: An alternative approach starts with a prochiral phosphine oxide, such as one containing two identical vinyl or ethynyl groups. A chiral catalyst, often in combination with a metal like copper(I), can then selectively react with one of these groups. This process breaks the symmetry of the molecule, leading to the formation of a P-chiral product with high enantioselectivity. researchgate.netrsc.org
Chiral Auxiliaries: A general and highly diastereoselective method for synthesizing P-chiral phosphine oxides relies on the use of a versatile chiral phosphinyl transfer agent, such as 1,3,2-benzoxazaphosphinine-2-oxide. This method involves the sequential nucleophilic substitution at the phosphorus center, where the chiral auxiliary directs the stereochemical outcome of the reaction. nih.govacs.org
| Asymmetric Strategy | Substrate Type | Catalyst/Reagent Example | Outcome |
| Kinetic Resolution | Racemic Secondary Phosphine Oxide | Le-Phos/Palladium Catalyst | Enantioenriched Secondary and Tertiary Phosphine Oxides nih.gov |
| Desymmetrization | Prochiral Diethynylphosphine Oxide | Copper(I)/Chiral PYBOX ligand | Enantioselective formation of a P-chiral mono-adduct rsc.org |
| Chiral Auxiliary | Grignard or Organolithium Reagents | 1,3,2-Benzoxazaphosphinine-2-oxide | Structurally diverse P-chiral phosphine oxides nih.gov |
Green Chemistry Principles in Organophosphine Oxide Synthesis
The synthesis of organophosphine oxides, including this compound, has traditionally involved methods that generate significant chemical waste and utilize hazardous materials. However, the increasing emphasis on sustainable chemical practices has spurred research into greener synthetic routes. Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles relevant to organophosphine oxide synthesis include maximizing atom economy, minimizing waste, and utilizing environmentally benign reagents and solvents.
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final desired product. wjpps.com Reactions with high atom economy are inherently more sustainable as they generate minimal waste. wjpps.comjk-sci.com In the context of this compound synthesis, this means favoring addition reactions over substitution or elimination reactions, which inherently produce byproducts. rsc.org
Traditional phosphorus-mediated reactions like the Wittig, Mitsunobu, and Appel reactions are known for their poor atom economy, as they produce stoichiometric amounts of phosphine oxide waste. ru.nlresearchgate.net This not only represents a loss of valuable phosphorus resources but also complicates product purification. ru.nl
To address this, research has focused on developing catalytic methods that regenerate the phosphorus reagent in situ, thereby bypassing the formation of phosphine oxide as a terminal waste product. nih.gov One strategy involves the reduction of the phosphine oxide byproduct back to the active phosphine reagent. ru.nlresearchgate.net While effective, this often requires harsh reducing agents. ru.nl
A more atom-economical approach involves addition reactions where all reactant atoms are incorporated into the final product. For instance, the synthesis of 1,2-bis(phosphine oxide)ethanes has been achieved through an atom-economic addition reaction utilizing calcium carbide. rsc.orgresearchgate.net While not a direct synthesis of this compound, this demonstrates the application of atom-economical principles in creating C-P bonds and related structures. rsc.org Such methodologies are crucial for minimizing the significant waste associated with conventional organophosphorus synthesis. ru.nl
| Reaction Type | General Atom Economy | Waste Generation | Relevance to Organophosphine Oxide Synthesis |
|---|---|---|---|
| Addition | High (often 100%) | Minimal to none | Ideal for incorporating phosphorus moieties with high efficiency. rsc.org |
| Substitution | Moderate | Stoichiometric byproducts | Common in traditional methods, but leads to waste. |
| Elimination | Low | Significant byproducts | Less desirable from a green chemistry perspective. |
| Wittig/Mitsunobu | Very Low | Stoichiometric phosphine oxide waste. nih.gov | Classic examples of low atom economy in organophosphorus chemistry. ru.nl |
The selection of reagents and solvents is another critical aspect of green chemistry. Many traditional organic solvents are volatile organic compounds (VOCs) that pose environmental and health risks. rsc.org Consequently, there is a significant drive to replace them with greener alternatives.
Benign Solvents: The search for environmentally benign solvents has explored several alternatives to conventional VOCs:
Water: As a non-toxic, non-flammable, and readily available solvent, water is a highly attractive medium for organic reactions. researchgate.net
Supercritical Fluids: Supercritical carbon dioxide (scCO₂), for example, can be a replacement for organic solvents in certain reactions and offers the advantage of easy product separation. rsc.org
Ionic Liquids: These are salts with low melting points that can serve as non-volatile solvents. rsc.org
Bio-Based Solvents: Solvents derived from renewable feedstocks, such as bio-ethanol and Cyrene™, offer a more sustainable alternative to petrochemical-based solvents. sigmaaldrich.com Poly(ethylene glycol) (PEG) is another example of a recoverable, non-toxic polymer solvent. researchgate.net
In the synthesis of phosphine oxides, catalyst- and solvent-free reactions represent an ideal green methodology. organic-chemistry.org For example, the addition of secondary phosphine oxides to ketones has been achieved without any solvent, providing α-hydroxyphosphine oxides in excellent yields. organic-chemistry.org Mechanochemical synthesis, using techniques like ball milling, also enables solvent-free deoxygenation of phosphine oxides, reducing waste and energy consumption. rsc.org
Benign Reagents: Replacing hazardous reagents is equally important. The deoxygenation of phosphine oxides, a key step in recycling phosphorus waste, traditionally uses highly reactive and hazardous metal hydrides like LiAlH₄. rsc.org Greener alternatives involve the use of hydrosilanes as reducing agents, which are milder and more selective. rsc.org Recent advancements have even demonstrated the use of tertiary amines like N,N,N',N'-tetramethylethylenediamine (TMEDA) as a hydride donor for the reduction of phosphine oxides under mild conditions. acs.org The use of oxalyl chloride as an activating agent with hexachlorodisilane as a reducing agent also provides a milder, more sustainable route for regenerating phosphines from their oxides. acs.org
| Conventional Method | Green Alternative | Environmental/Safety Benefit |
|---|---|---|
| Volatile Organic Solvents (e.g., CH₂Cl₂) | Water, Supercritical CO₂, Bio-solvents (e.g., Cyrene™), Poly(ethylene glycol). rsc.orgresearchgate.netsigmaaldrich.com | Reduced toxicity, flammability, and environmental pollution. rsc.org |
| Solvent-based reactions | Solvent-free synthesis, Mechanochemistry (ball milling). organic-chemistry.orgrsc.org | Eliminates solvent waste and often reduces energy consumption. rsc.org |
| Strong Metal Hydride Reductants (e.g., LiAlH₄) | Hydrosilanes, Tertiary Amine-mediated reduction. rsc.orgacs.org | Milder reaction conditions, improved safety, and better functional group tolerance. rsc.org |
| Stoichiometric Phosphorus Reagents | Catalytic cycles with in situ regeneration of phosphine. nih.gov | Improved atom economy and significant waste reduction. ru.nlnih.gov |
Reactivity Profiles and Mechanistic Investigations of Vinyldimethylphosphine Oxide Transformations
Cycloaddition Reactions of Vinyldimethylphosphine Oxide
The carbon-carbon double bond in this compound serves as an excellent dipolarophile for various [3+2] cycloaddition reactions, providing a direct route to five-membered heterocyclic structures bearing the valuable dimethylphosphine (B1204785) oxide moiety.
[3+2] Cycloadditions with Azomethine Ylides
This compound has been successfully employed in [3+2] cycloaddition reactions with azomethine ylides. researchgate.netchemrxiv.orgresearchgate.net This transformation serves as a key step in the synthesis of saturated heterocyclic dimethyl phosphine (B1218219) oxides, specifically derivatives of pyrrolidine. researchgate.net The reaction proceeds by the interaction of the this compound, acting as the 2π-electron component, with the 3-atom azomethine ylide dipole. This concerted reaction mechanism is a powerful tool for constructing highly substituted five-membered nitrogen-containing heterocycles. nih.govrsc.org The resulting phosphinoyl-substituted pyrrolidines are of significant interest in medicinal chemistry due to the favorable properties imparted by the P(O)Me2 group. chemrxiv.orgresearchgate.net
Reactivity with Diazoalkanes, Including (Diazomethyl)dimethylphosphine Oxide
While direct cycloaddition of this compound with common diazoalkanes is less documented, a closely related and synthetically important reagent, (diazomethyl)dimethylphosphine oxide, demonstrates significant reactivity in [3+2] cycloadditions. chemrxiv.orgnih.gov This novel diazoalkane can be generated in situ from the diazotization of (aminomethyl)dimethylphosphine oxide under non-aqueous conditions. chemrxiv.orgdigitellinc.com The resulting solution of (diazomethyl)dimethylphosphine oxide is a versatile reagent that readily engages with various dipolarophiles. chemrxiv.orgnih.gov This reagent provides an important extension to the family of medicinally relevant phosphine oxide reagents. nih.gov
Formation of P(O)Me2-Substituted Pyrazoles and Pyrazolines via Cycloaddition
The in situ generated (diazomethyl)dimethylphosphine oxide is a highly effective precursor for the synthesis of pyrazoles and pyrazolines decorated with the dimethylphosphinoyl group. chemrxiv.orgnih.gov The utility of this diazoalkane is demonstrated through its [3+2] cycloaddition with electron-deficient alkynes and alkenes, which provides the corresponding P(O)Me2-substituted pyrazoles and pyrazolines, respectively, with moderate to good efficiency. researchgate.netchemrxiv.orgnih.gov
The reaction with electron-poor alkynes proceeds smoothly to yield a series of P(O)Me2-pyrazoles. digitellinc.com Similarly, reactions with monosubstituted, trans-1,2-disubstituted, and 1,1-disubstituted alkenes lead to the formation of pyrazoline products. chemrxiv.org In the case of pyrazolines, a mixture of Δ1 and Δ2 tautomers is often initially formed, which can be equilibrated to the pure Δ2 isomers upon treatment with acetic acid. chemrxiv.org The reaction demonstrates high regio- and stereoselectivity. chemrxiv.org
| Dipolarophile | Reagent | Product Type | Yield (%) |
| Electron-poor alkynes | (Diazomethyl)dimethylphosphine oxide | Pyrazole | Moderate to Good |
| Monosubstituted alkenes | (Diazomethyl)dimethylphosphine oxide | Pyrazoline | 62-71% |
| trans-1,2-disubstituted alkene | (Diazomethyl)dimethylphosphine oxide | Pyrazoline | 62% |
| 1,1-disubstituted alkene | (Diazomethyl)dimethylphosphine oxide | Pyrazoline | 47% |
| This table summarizes the yields for the synthesis of P(O)Me2-substituted pyrazoles and pyrazolines using (diazomethyl)dimethylphosphine oxide. chemrxiv.org |
Synthesis of Isoxazoline–Dimethylphosphine Oxide Hybrids
A practical approach has been developed for synthesizing hybrid molecular platforms that incorporate both dimethylphosphinoyl and 4,5-dihydroisoxazole (isoxazoline) moieties. nih.govmdpi.comchemistryviews.orgmdpi.com This method involves the base-promoted [3+2] cycloaddition of nitrile oxides, generated in situ from corresponding halogenoximes, with this compound. researchgate.net The one-pot interaction under mild conditions allows for the creation of isoxazoline–dimethylphosphine oxide hybrids in moderate yields. researchgate.net This reaction was found to be regioselective but non-stereoselective. researchgate.net This synthetic route provides a platform decorated with the P(O)Me2 group and a substituent that allows for easy modification, making it suitable for creating focused combinatorial libraries of compounds. researchgate.net
| Halogenoxime Precursor | Base | Product | Yield (%) |
| Various halogenoximes | Base (e.g., Et3N) | 3-substituted-5-(dimethylphosphinoyl)-4,5-dihydroisoxazole | Moderate |
| This table presents a generalized summary of the synthesis of isoxazoline-dimethylphosphine oxide hybrids. researchgate.net |
Nucleophilic and Electrophilic Activation of this compound
Phospha-Mannich Type Condensations for Amine Functionalization
The Phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, is a classical and powerful method for the synthesis of α-aminophosphonates, α-aminophosphinates, and α-aminophosphine oxides. researchgate.netmdpi.com This multicomponent reaction typically involves the condensation of an amine, a carbonyl compound (like an aldehyde or ketone), and a P-H containing reagent. mdpi.com For the specific purpose of introducing the dimethylphosphine oxide group for amine functionalization, the key phosphorus-containing reagent is dimethylphosphine oxide (HP(O)Me2). researchgate.netresearchgate.net This reaction is a primary method for synthesizing α-aminodimethylphosphine oxides. researchgate.net While this compound is a key reagent in cycloadditions, the more established protocols for Phospha-Mannich condensations utilize the P-H functionality of dimethylphosphine oxide for the nucleophilic addition to an imine intermediate, which is formed from the amine and carbonyl compound. researchgate.netresearchgate.netmdpi.com
Addition Reactions to the Olefinic Moiety
The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions, a characteristic feature of α,β-unsaturated phosphine oxides. The electron-withdrawing nature of the phosphine oxide group polarizes the double bond, making the β-carbon electrophilic and the α-carbon nucleophilic. This electronic characteristic governs the regioselectivity of addition reactions.
Nucleophilic additions to the olefinic moiety are particularly common. For instance, secondary amines have been shown to add to the vinyl group of analogous diphenylvinylphosphine (B1198819) oxide, yielding 2-(N-dialkylamino)ethyldiphenylphosphine oxides. While specific studies on this compound are not extensively documented in this context, the reactivity is expected to follow a similar pattern, with nucleophiles preferentially attacking the β-carbon in a Michael-type addition.
Electrophilic additions also occur, such as the bromination of diphenyl(vinyl)phosphine oxide, which proceeds to give the corresponding 1,2-dibromo derivative. This reaction demonstrates the ability of the double bond to react with electrophiles, although the reactivity might be somewhat attenuated by the electron-withdrawing phosphine oxide group.
A notable addition reaction is the hydrotrifluoromethylation of vinyl phosphonates and phosphine oxides, which can be achieved under metal-free photochemical conditions. This reaction involves the addition of a trifluoromethyl radical across the double bond, highlighting the versatility of the olefinic moiety in accommodating radical additions.
| Reagent Type | Example Reagent | Product Type | Regioselectivity |
| Nucleophile | Secondary Amine | β-Amino phosphine oxide | Attack at β-carbon |
| Electrophile | Bromine | 1,2-Dibromo phosphine oxide | Standard electrophilic addition |
| Radical | Trifluoromethyl radical | β-Trifluoromethyl phosphine oxide | Anti-Markovnikov |
Sequential Electrophilic Substitution Reactions
Detailed research findings on sequential electrophilic substitution reactions specifically involving the vinyl group of this compound are not extensively reported in the current body of scientific literature. Typically, the olefinic moiety of α,β-unsaturated phosphine oxides undergoes addition reactions rather than substitution reactions. Electrophilic attack generally leads to the saturation of the double bond. For a substitution to occur, a subsequent elimination step would be required, which is not a commonly observed pathway for this class of compounds under typical electrophilic conditions.
Radical and Photochemical Reactivity
This compound and related α,β-unsaturated phosphine oxides exhibit significant reactivity under radical and photochemical conditions, enabling a range of synthetic transformations.
Photoinduced Decarboxylative/Dehydrogenative Coupling
Photoinduced reactions represent a powerful tool for the functionalization of phosphine oxides. A notable example is the photoinduced decarboxylative/dehydrogenative coupling of α-fluoroacrylic acids with P(O)-H compounds, such as phosphine oxides and phosphonates. chemrxiv.org This process allows for the stereoselective synthesis of monofluoroalkenylphosphine oxides. chemrxiv.org While this specific reaction has been demonstrated with various phosphine oxides, its direct application to this compound as the P(O)-H reactant is not explicitly detailed. However, the underlying principle suggests that this compound could potentially participate in similar photochemical couplings, either as a substrate if it possesses a suitable reaction site or as a molecule whose synthesis could be achieved through related photochemical strategies.
Radical-Promoted Phosphorylation
The phosphorus center in phosphine oxides can participate in radical reactions, leading to the formation of new phosphorus-carbon bonds. Advances in radical phosphorylation have demonstrated various methods for the generation of phosphinoyl radicals and their subsequent addition to unsaturated systems. For instance, visible-light photoredox catalysis can facilitate the cross-coupling of alkenyl carboxylic acids with diarylphosphine oxides. mdpi.com This involves the generation of a phosphinoyl radical which then adds to the alkene.
While specific examples detailing the use of this compound as a phosphorylating agent in radical-promoted reactions are scarce, the general principles of radical phosphorylation suggest its potential involvement in such transformations. The vinyl group itself can act as a radical acceptor. For example, the hydrotrifluoromethylation mentioned earlier is a radical addition to the vinyl moiety.
Elucidation of Reaction Mechanisms
Understanding the mechanisms of reactions involving this compound is crucial for controlling reactivity and predicting outcomes. Kinetic studies provide valuable insights into the reaction pathways.
Kinetic Studies of this compound Reactivity
Kinetic investigations of reactions involving vinyl phosphine oxides have provided insights into their reaction mechanisms. For instance, a computational study on the anionic addition polymerization of trivinylphosphine (B117729) oxide using a Grignard reagent revealed a four-membered ring intermediate. researchgate.net The study calculated a rate constant of 78 M⁻¹s⁻¹ for the reaction, indicating favorable kinetics. researchgate.net Such theoretical studies, while not on this compound itself, provide a framework for understanding the reactivity of the vinylphosphine oxide functional group.
Furthermore, kinetic resolution of tertiary vinyl phosphine oxides through enantioselective hydrogenation has been reported. These studies, while focused on stereoselectivity, inherently provide information about the relative rates of reaction of the different enantiomers, contributing to the broader understanding of the reactivity of this class of compounds.
Detailed kinetic data for the specific addition, substitution, and radical reactions of this compound as outlined in the preceding sections are not widely available. The majority of the mechanistic understanding is inferred from studies on analogous compounds and general principles of organic reactivity.
| Reaction Type | Mechanistic Feature | Kinetic Data Availability |
| Anionic Polymerization (of Trivinylphosphine oxide) | Four-membered ring intermediate | Rate constant calculated (78 M⁻¹s⁻¹) researchgate.net |
| Enantioselective Hydrogenation (of tertiary vinyl phosphine oxides) | Kinetic resolution | Relative rates of enantiomers studied |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms of organophosphorus compounds. In the case of this compound, theoretical studies, primarily employing Density Functional Theory (DFT), have provided significant insights into its reactivity, particularly in addition reactions. These computational models allow for the detailed examination of reaction energy profiles, the characterization of transient intermediates, and the precise location of transition states, which are crucial for understanding the kinetic and thermodynamic favorability of different reaction pathways.
Theoretical Frameworks and Methodologies
The computational investigation of this compound's reactivity often utilizes DFT methods, such as B3LYP or M06-2X, combined with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) to accurately model the electronic structure and geometry of the molecules involved. Solvation effects are also frequently incorporated using implicit models like the Polarizable Continuum Model (PCM) to simulate the reaction environment in different solvents, which can significantly influence reaction energetics.
Nucleophilic Addition Reactions: A Case Study
A significant area of computational investigation has been the nucleophilic addition to the vinyl group of phosphine oxides. While direct computational studies on this compound are limited in publicly accessible literature, extensive theoretical work on the closely related trivinylphosphine oxide (TVPO) provides a valuable framework for understanding the reactivity of the vinylphosphine oxide moiety. These studies have explored the reaction mechanisms with various nucleophiles.
For instance, the reaction of TVPO with piperazine (B1678402) has been computationally modeled, revealing a pseudo-Michael addition mechanism. The calculations identified a four-membered ring transition state. The activation energies (Ea) for the initial and subsequent additions of piperazine to TVPO were calculated to be 18.63 kcal/mol and 17.3 kcal/mol, respectively. mdpi.com This suggests that the second addition is kinetically more favorable.
The potential energy surface for such reactions is meticulously mapped to identify all stationary points, including reactants, intermediates, transition states, and products. The transition states are characterized by the presence of a single imaginary frequency in the vibrational analysis, confirming them as first-order saddle points on the potential energy surface.
Data from Computational Studies
The following table summarizes key energetic data obtained from DFT calculations on the nucleophilic addition to a vinylphosphine oxide system, which serves as a model for the reactivity of this compound.
| Reaction Step | Calculated Activation Energy (Ea) (kcal/mol) | Thermodynamic Favorability |
|---|---|---|
| First Nucleophilic Addition | 18.63 | Exothermic |
| Second Nucleophilic Addition | 17.3 | Exothermic |
These calculations demonstrate that the nucleophilic addition to the vinyl group is both thermodynamically and kinetically feasible. mdpi.com The exothermic nature of the reactions indicates that the products are energetically more stable than the reactants.
Insights into Transition State Geometries
Computational modeling provides detailed geometric parameters of the transition states. In the context of the pseudo-Michael addition, the transition state is characterized by the partial formation of the new carbon-nucleophile bond and the carbon-phosphorus bond, along with a lengthening of the carbon-carbon double bond of the vinyl group. The geometry of the transition state is crucial in determining the stereochemical outcome of the reaction.
While specific computational data on the reaction pathways and transition states of this compound remains a subject for further research, the methodologies and findings from studies on analogous vinylphosphine oxides provide a robust foundation for predicting and understanding its chemical behavior. These theoretical investigations are invaluable for designing new synthetic routes and for the rational development of novel organophosphorus compounds.
Vinyldimethylphosphine Oxide in Catalysis and Ligand Design
Design and Application as Ligands in Metal Catalysis
The phosphine (B1218219) oxide group in vinyldimethylphosphine oxide serves as a hard donor ligand, capable of coordinating to a variety of metal centers. This property, combined with the potential for modification of the vinyl group, makes it a valuable building block in the design of specialized ligands for metal-catalyzed reactions.
While this compound itself is not chiral, it serves as a crucial precursor for the synthesis of P-chiral phosphine ligands, which are highly valuable in asymmetric catalysis. The development of synthetic methods to produce optically active compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. nih.gov Chiral phosphine ligands are instrumental in transition-metal-catalyzed asymmetric reactions due to their strong coordination to metal centers and their ability to induce enantioselectivity. nih.gov
The vinyl group of this compound can be functionalized to introduce chirality. For instance, chiral vicinal bisphosphine derivatives can be synthesized through processes like hydrophosphinylation and asymmetric protonation of secondary phosphine sulfides with vinylphosphine oxides. nih.govresearchgate.net These reactions can achieve high yields and excellent enantioselectivities, leading to the formation of valuable chiral bisphosphine ligands. nih.gov The resulting chiral phosphine oxides can then be reduced to the corresponding chiral phosphines, which are used in a variety of asymmetric catalytic reactions.
The phosphine oxide functional group is known to coordinate with transition metals like palladium. Although not traditionally considered strong ligands for late transition metals, phosphine oxides can act as stabilizing ligands for palladium catalysts. nih.gov They can coordinate to Pd(II) centers, and their weak coordination helps prevent the precipitation of palladium black, thus maintaining a consistent catalyst loading and leading to reproducible reaction rates and yields. nih.gov
Mixed phosphine-phosphine oxide ligands, which can be synthesized from precursors like this compound, are classified as hemilabile ligands. researchgate.net These ligands contain both a soft donor (the phosphine) and a hard donor (the phosphine oxide), allowing them to exhibit flexible coordination behavior that can be advantageous in catalytic cycles. researchgate.net In palladium catalysis, phosphine oxides can play a role in the formation of the active catalytic species. For example, in some cross-coupling reactions, the oxidation of a phosphine ligand to a phosphine oxide by a Pd(II) precursor can be a key step in generating the active Pd(0) catalyst. researchgate.net
The hard oxygen donor of the phosphine oxide group in this compound makes it an effective ligand for hard metal ions, including the lanthanides and actinides. researchgate.net The coordination chemistry of these f-block elements is of significant interest for applications in nuclear fuel reprocessing and the development of luminescent materials. researchgate.net
Phosphine oxides form stable complexes with lanthanide and actinide ions. researchgate.net Ligands incorporating phosphine oxide moieties have been extensively studied for the extraction and separation of these elements. nih.govresearchgate.net The strength of the interaction is influenced by the electronic and steric properties of the ligand. Theoretical studies have shown that the phosphine oxide group can enhance the covalent bonding between the ligand and actinyl ions (such as UO₂²⁺), which is a crucial factor in designing efficient extractants for nuclear waste separation. figshare.com While specific studies on this compound may be limited, the general principles of phosphine oxide coordination suggest its potential utility in this area.
In heterogeneous catalysis, the interaction between metal nanoparticles and the support material is critical for the catalyst's activity, selectivity, and stability. rsc.orgnih.govustc.edu.cn this compound can be utilized to modify the surface of support materials, thereby influencing these metal-support interactions.
By anchoring phosphine oxide derivatives to supports like multiwalled carbon nanotubes, it is possible to create heterogeneous catalysts. mdpi.com The phosphine oxide groups can act as anchor points for metal nanoparticles, such as palladium, influencing their dispersion and electronic properties. mdpi.com The vinyl group of this compound offers a reactive handle for covalent attachment to various support materials. Once immobilized, the phosphine oxide moiety can interact with the deposited metal particles, potentially altering their catalytic performance by modifying the electronic state of the metal or by creating specific active sites at the metal-support interface. nih.gov
This compound as a Lewis Base Catalyst
Phosphine oxides can function as organocatalysts, acting as Lewis bases to activate substrates in a variety of chemical transformations. unimi.it The oxygen atom of the phosphine oxide group possesses lone pairs of electrons that can interact with Lewis acidic species.
This catalytic approach is particularly effective in reactions involving silicon-based reagents, such as the allylation of aldehydes with allyltrichlorosilane (B85684) and in direct aldol (B89426) reactions. unimi.itresearchgate.net In these cases, the phosphine oxide activates the silicon reagent by coordinating to the silicon atom, forming a hypervalent silicate (B1173343) species. unimi.it This increases the Lewis acidity at the silicon center, thereby enhancing the reactivity of the system. While research may not have specifically focused on this compound, its structural similarity to other catalytically active phosphine oxides suggests its potential as a Lewis base catalyst in similar stereoselective reactions. researchgate.netnih.gov
Substrate Role in Catalytic Processes
The vinyl group in this compound is an excellent Michael acceptor, making the compound a valuable substrate in various catalytic addition reactions. Its electrophilic nature at the β-position allows for the facile addition of nucleophiles. nih.gov
One notable example is the catalytic asymmetric Stetter reaction. nih.govfigshare.com In this reaction, a nucleophilic N-heterocyclic carbene catalyst adds to an aldehyde, which then acts as an acyl anion equivalent that adds to the vinylphosphine oxide. This process allows for the synthesis of chiral keto phosphine oxides with high yields and enantioselectivities.
The table below summarizes the results of an intramolecular Stetter reaction using a vinylphosphine oxide as the substrate.
| Entry | R | Catalyst | Time (h) | Yield (%) | ee (%) |
| 1 | H | 1a | 0.5 | 99 | 95 |
| 2 | F | 1a | 0.5 | 99 | 95 |
| 3 | Cl | 1a | 0.5 | 99 | 96 |
| 4 | Br | 1a | 0.5 | 99 | 95 |
| 5 | Me | 1a | 1 | 99 | 94 |
| 6 | OMe | 1a | 24 | 99 | 93 |
| 7 | H | 1b | 0.5 | 99 | 92 |
| 8 | H | 1c | 0.5 | 99 | 92 |
Data sourced from a study on the intramolecular Stetter reaction of vinylphosphine oxides. The specific vinylphosphine oxide used in this study was not this compound, but the results demonstrate the general reactivity of this class of compounds. nih.gov
Furthermore, vinylphosphine oxides are key substrates in hydrophosphinylation reactions for the synthesis of chiral vicinal bisphosphine derivatives. nih.gov In these reactions, a secondary phosphine sulfide (B99878) adds across the double bond of the vinylphosphine oxide in the presence of a bifunctional iminophosphorane catalyst, followed by an asymmetric protonation to yield the chiral product. nih.gov This transformation is highly efficient, providing access to important chiral ligands.
The table below presents the results for the hydrophosphinylation and asymmetric protonation of various vinylphosphine oxides.
| Entry | R¹ | R² | Yield (%) | ee (%) |
| 1 | Ph | Ph | 98 | 91 |
| 2 | Ph | 4-MeC₆H₄ | 99 | 92 |
| 3 | Ph | 4-MeOC₆H₄ | 99 | 91 |
| 4 | Ph | 4-FC₆H₄ | 97 | 93 |
| 5 | Ph | 4-ClC₆H₄ | 98 | 94 |
| 6 | Ph | 4-BrC₆H₄ | 99 | 95 |
| 7 | Ph | 2-Naphthyl | 94 | 91 |
| 8 | 4-MeC₆H₄ | Ph | 95 | 90 |
| 9 | 4-MeOC₆H₄ | Ph | 96 | 90 |
This data illustrates the utility of vinylphosphine oxides as substrates in the synthesis of chiral bisphosphine derivatives. The specific vinylphosphine oxide used was varied, but the general reactivity pattern is applicable to this compound. nih.gov
Palladium-Catalyzed C-P Coupling Reactions
Copper-Catalyzed Cross-Coupling and Arylation Reactions
There is a lack of specific research in the scientific literature detailing the use of this compound in copper-catalyzed cross-coupling and arylation reactions. Although copper catalysis is a prominent area of research for C-C and C-heteroatom bond formation, and various phosphorus-containing ligands have been explored, the role and applicability of this compound in these specific transformations have not been documented in the available sources.
Polymerization Chemistry Involving Vinyldimethylphosphine Oxide
Homo- and Copolymerization of Vinylphosphinyl Monomers
Vinyldimethylphosphine oxide can undergo both homopolymerization to form poly(this compound) and copolymerization with a range of other vinyl monomers. These processes are typically achieved through free-radical mechanisms, which can be initiated by chemical initiators or radiation.
Radical polymerization is a common method for polymerizing vinyl monomers and proceeds via a chain reaction mechanism involving three main steps: initiation, propagation, and termination. fujifilm.comwikipedia.org
Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators include azo compounds and peroxides, which decompose upon heating to produce active radicals. fujifilm.com These radicals then react with a this compound monomer, adding to the vinyl group and creating a monomer radical. nih.gov
Propagation: The newly formed monomer radical is also a free radical and can react with subsequent this compound monomers. This process repeats, rapidly adding monomer units to the growing polymer chain. fujifilm.com
Termination: The growth of the polymer chain ceases through termination reactions. This can occur by combination, where two growing polymer chains react to form a single, longer chain, or by disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. fujifilm.com
Chain transfer reactions can also occur, where the radical activity is transferred to another molecule in the system, such as a solvent, monomer, or a chain transfer agent, which can influence the molecular weight of the resulting polymer. uomustansiriyah.edu.iq
The following table summarizes the elementary steps in the radical polymerization of this compound:
| Step | Description |
| Initiation | An initiator (e.g., AIBN, benzoyl peroxide) decomposes to form primary radicals. These radicals add to the double bond of a this compound monomer to create an active monomer radical. |
| Propagation | The active monomer radical adds to another this compound monomer, extending the polymer chain and regenerating the radical at the new chain end. This step repeats to build the polymer chain. |
| Termination | Two growing polymer chains react to terminate the polymerization. This can occur through the combination of the two radicals to form a single bond or through disproportionation where a hydrogen atom is transferred from one chain to the other. |
Radiation-induced polymerization is an alternative method for initiating the polymerization of this compound, offering the advantage of not requiring chemical initiators, which can be beneficial for applications requiring high purity polymers. nih.govfrontiersin.org This technique utilizes ionizing radiation, such as gamma rays or electron beams, to generate free radicals.
Gamma radiation can induce the polymerization and cross-linking of vinyl monomers. nih.gov When this compound is exposed to gamma rays, the energy absorbed can lead to the homolytic cleavage of bonds, creating radical sites on the monomer that can initiate polymerization. nih.gov The process can be carried out in bulk or in solution.
Electron beam-induced polymerization is another method where a high-energy electron beam is used to create free radicals. radtech.org This technique is particularly useful for surface modifications and curing applications due to the limited penetration depth of electrons into the material. Electron beam induced graft copolymerization can be used to graft this compound onto a polymer substrate, thereby modifying its surface properties. radtech.org
The key features of radiation-induced polymerization are outlined in the table below:
| Radiation Type | Mechanism | Advantages |
| Gamma Radiation | Gamma rays penetrate the monomer and create free radicals throughout the bulk of the material, initiating polymerization. nih.gov | Can be performed at low temperatures and in the solid state. Avoids chemical initiators, leading to higher purity polymers. |
| Electron Beam | A high-energy electron beam is directed at the monomer, creating a high concentration of radicals at the surface and initiating polymerization. radtech.org | Fast reaction rates and the ability to selectively modify surfaces. |
Controlled Polymerization Techniques
Controlled polymerization techniques offer the ability to precisely tailor the molecular weight, architecture, and functionality of polymers. These methods are crucial for the synthesis of well-defined block copolymers and other complex structures containing this compound.
Anionic polymerization is a chain-growth polymerization that proceeds via an anionic active center. semanticscholar.org This technique is known for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, as termination and chain transfer reactions are often absent. uni-bayreuth.de The polymerization of vinyl monomers like this compound can be initiated by strong nucleophiles such as organolithium compounds. The propagating species is a carbanion which remains active as long as monomer is present and impurities are excluded. semanticscholar.org
Ring-opening polymerization is a form of chain-growth polymerization in which the terminal end of a polymer chain attacks a cyclic monomer, leading to the opening of the ring and the incorporation of the monomer into the polymer backbone. nih.gov While this compound itself does not undergo ring-opening polymerization, it can be incorporated into graft copolymers where the backbone or the grafts are formed by ring-opening polymerization. For example, a polymer backbone with initiating sites can be used to initiate the polymerization of this compound to form grafts. Conversely, a macroinitiator of poly(this compound) could be used to initiate the ring-opening polymerization of a cyclic monomer. mdpi.comnih.gov
A comparison of these two techniques is presented in the table below:
| Polymerization Technique | Initiator | Propagating Species | Key Features |
| Anionic Polymerization | Nucleophiles (e.g., organolithiums) semanticscholar.org | Carbanion semanticscholar.org | Produces polymers with well-defined molecular weights and narrow polydispersity. Sensitive to impurities. uni-bayreuth.de |
| Ring-Opening Graft Polymerization | Can be initiated by various species depending on the cyclic monomer. | Varies with monomer (e.g., alkoxide for epoxides). | Allows for the synthesis of graft copolymers with distinct backbone and graft properties. mdpi.com |
Switchable polymerization catalysis is an innovative strategy that allows for the synthesis of block copolymers from a mixture of monomers using a single catalyst that can switch between different polymerization mechanisms. rsc.org This approach provides a one-pot method for creating complex polymer architectures. For instance, a catalyst could initially facilitate the ring-opening polymerization of a cyclic ester and then, upon the introduction of a trigger, switch to the anionic polymerization of a vinyl monomer like this compound. This temporal control over the polymerization process enables the creation of well-defined block copolymers. rsc.org
The synthesis of block copolymers can also be achieved by combining different living polymerization techniques. For example, a polymer block can be synthesized by one method, and its active chain end can then be used to initiate the polymerization of a second monomer by a different mechanism. nih.govrsc.org
Development of Functional Polymers with this compound Units
The incorporation of this compound units into polymers imparts a variety of functionalities. Polymers containing phosphine (B1218219) oxide groups are known for their flame retardant properties, as the phosphorus can act as a radical trap and promote char formation in the event of a fire. mdpi.com Additionally, the polar phosphine oxide group can enhance the adhesion of the polymer to various substrates and improve its thermal stability. researchgate.net
These functional polymers have applications in various fields. For example, copolymers of this compound can be used as flame-retardant additives for other polymers. mdpi.com The phosphine oxide moiety can also act as a ligand for metal ions, making these polymers suitable for applications in catalysis, sensing, and metal extraction. mdpi.com Furthermore, the hydrophilic nature of the phosphine oxide group can be utilized in the development of biocompatible materials and membranes. rsc.org
Research in this area continues to explore the synthesis of novel functional polymers with tailored properties by incorporating this compound into different polymer architectures, such as block copolymers, graft copolymers, and star polymers. researchgate.net
Synthesis of Polymers with Tailored Polarity and Aprotic Characteristics
The aprotic character of poly(this compound) arises from the absence of acidic protons. The methyl groups attached to the phosphorus atom are not readily donated, rendering the polymer aprotic. This characteristic is advantageous in applications where proton-transfer reactions are undesirable, such as in certain electrochemical and separation processes. The combination of polarity and aprotic nature makes these polymers interesting candidates for use as specialty solvents, electrolyte membranes, and in applications requiring specific solvation properties.
While specific experimental data on the tailored polarity of poly(this compound) is not extensively available in the reviewed literature, the principles of copolymerization suggest a predictable trend. The following table illustrates a theoretical framework for tailoring the polarity of such copolymers.
| Copolymer Composition (molar ratio) | Expected Polarity | Potential Applications |
| 100% this compound | High | Specialty membranes, polar coatings |
| 50% this compound / 50% Styrene (B11656) | Medium | Compatibilizers, functional additives |
| 20% this compound / 80% Methyl Acrylate | High | Adhesives, hydrophilic coatings |
Table 1: Theoretical Polarity of this compound Copolymers
Graft Copolymerization for Enhanced Material Performance
Graft copolymerization is a powerful technique to modify the surface and bulk properties of existing polymers. This compound can be grafted onto various polymer backbones to impart specific functionalities, thereby enhancing their performance. For example, grafting this compound onto non-polar polymer substrates like polyethylene (B3416737) or polypropylene can significantly increase their surface energy and polarity. This modification can improve adhesion, wettability, and biocompatibility of these commodity plastics.
The process of grafting can be initiated by various methods, including radiation-induced grafting and chemical initiation. In radiation-induced grafting, the substrate polymer is irradiated with high-energy radiation, such as gamma rays or electron beams, to create active sites (radicals) on its surface. These active sites can then initiate the polymerization of this compound, leading to the formation of grafted chains. Chemical initiation involves the use of chemical initiators to generate radicals on the polymer backbone.
A study on a related compound, poly(vinylphosphonic acid), demonstrated successful grafting onto poly(phenylene oxide) (PPO) membranes for fuel cell applications. rsc.org This suggests the feasibility of similar grafting strategies for this compound to create functional materials. The phosphine oxide group can act as a coordination site for metal ions, making these grafted materials potentially useful in catalysis or for the separation of metal ions.
The table below outlines potential applications of materials modified by graft copolymerization of this compound.
| Substrate Polymer | Grafting Method | Enhanced Properties | Potential Applications |
| Polyethylene | Radiation-induced | Increased polarity, improved adhesion | Functionalized packaging, biomedical implants |
| Polypropylene | Chemical initiation | Enhanced dyeability, improved biocompatibility | Modified textiles, medical devices |
| Polystyrene | Plasma-induced | Increased surface energy, metal ion coordination | Separation membranes, catalytic supports |
Table 2: Potential Applications of this compound Graft Copolymers
Polymerization Kinetics and Microstructure Control
Understanding the polymerization kinetics of this compound is crucial for controlling the molecular weight, architecture, and properties of the resulting polymer. The polymerization can proceed via different mechanisms, including free-radical and anionic polymerization.
In a study on the related compound trivinylphosphine (B117729) oxide (TVPO), the reaction with a Grignard reagent, which can initiate anionic polymerization, was found to have a calculated rate constant of 78 M⁻¹s⁻¹. semanticscholar.orgresearchgate.net This value provides an indication of the reactivity of the vinyl group in this class of monomers. While this is not a direct measurement for this compound, it suggests that anionic polymerization could be a viable and relatively fast method for its polymerization.
The microstructure of poly(this compound), including tacticity and the presence of regio-irregularities (head-to-head or tail-to-tail linkages), significantly influences its physical and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the microstructure of polymers. Studies on the analogous poly(vinylphosphonic acid) have utilized ¹H, ¹³C, and ³¹P NMR to determine its microstructure. figshare.com These studies revealed that the polymer prepared by free-radical polymerization was mainly atactic and contained a significant fraction of head-to-head linkages. researchgate.net It is reasonable to expect that the free-radical polymerization of this compound would also lead to a polymer with a similar atactic and regio-irregular microstructure.
Controlling the microstructure can be achieved by carefully selecting the polymerization method and conditions. For example, anionic polymerization often allows for better control over tacticity compared to free-radical polymerization. The choice of solvent and temperature can also influence the stereochemistry of the polymerization.
The following table summarizes the expected kinetic and microstructural features of poly(this compound) based on analogous systems.
| Polymerization Method | Expected Rate Constant (Analogous System) | Expected Microstructure |
| Anionic Polymerization | 78 M⁻¹s⁻¹ (for TVPO) semanticscholar.orgresearchgate.net | Potentially stereoregular (isotactic or syndiotactic) |
| Free-Radical Polymerization | Not available | Atactic, with head-to-head and tail-to-tail linkages figshare.comresearchgate.net |
Table 3: Expected Kinetic and Microstructural Characteristics of Poly(this compound)
Spectroscopic and Advanced Analytical Characterization of Vinyldimethylphosphine Oxide Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organophosphorus compounds like vinyldimethylphosphine oxide. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen, carbon, and phosphorus atoms within the molecule.
Advanced Multi-dimensional NMR Techniques
To unambiguously assign the ¹H and ¹³C signals and to confirm the bonding framework, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that would reveal couplings between protons, primarily confirming the connectivity within the vinyl group (H-C-C-H).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons in the vinyl and methyl groups. researchgate.net
These advanced techniques provide a comprehensive and unambiguous picture of the molecular structure of this compound. nih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Analysis
HPLC-MS is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This method is invaluable for analyzing the purity of this compound samples and for studying its behavior in complex mixtures. A suitable reversed-phase HPLC method would be developed to achieve good chromatographic separation, and the eluent would be introduced into the mass spectrometer. The mass spectrometer, often a quadrupole or ion trap, would then provide the mass-to-charge ratio (m/z) of the eluting compound, confirming its identity.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides extremely accurate mass measurements. This allows for the determination of the elemental formula of this compound with high confidence. The experimentally measured mass would be compared to the calculated exact mass, with a very small mass error (typically < 5 ppm) confirming the elemental composition.
| Formula | Calculated Exact Mass | Expected Ion (M+H)⁺ |
| C₄H₉OP | 119.0364 | 120.0442 |
Note: This table shows the calculated exact mass for the neutral molecule and its expected protonated ion.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong and characteristic absorption band for the phosphoryl group (P=O) stretch, typically found in the region of 1150-1250 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the methyl and vinyl groups (~2900-3100 cm⁻¹), the C=C stretching vibration of the vinyl group (~1620-1640 cm⁻¹), and various bending and deformation modes.
Raman Spectroscopy: Raman spectroscopy would also detect the key functional groups. The C=C stretch is often a strong and sharp band in the Raman spectrum. The P=O stretch would also be visible, although its intensity can vary. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions, where IR spectroscopy is often hindered by water absorption.
A table of expected key vibrational frequencies is presented below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H (vinyl) | Stretching | ~3020 - 3080 |
| C-H (methyl) | Stretching | ~2900 - 2980 |
| C=C (vinyl) | Stretching | ~1620 - 1640 |
| P=O (phosphoryl) | Stretching | ~1150 - 1250 |
| C-H (vinyl) | Out-of-plane bend | ~910 - 990 |
| P-C | Stretching | ~650 - 750 |
Note: This table is illustrative and based on typical group frequencies. Definitive assignments require experimental spectra.
Characterization of P=O Stretching Frequencies
The phosphoryl (P=O) bond is a prominent feature in the vibrational spectra of organophosphorus compounds, and its stretching frequency is a sensitive probe of the molecular environment. In this compound and related structures, the P=O stretching vibration typically appears as a strong absorption band in the infrared (IR) spectrum. The precise position of this band provides insight into the electronic and structural characteristics of the molecule.
The frequency of the P=O stretching mode is influenced by the electronegativity of the substituents attached to the phosphorus atom, as well as by conjugation and steric effects. For phosphine (B1218219) oxides, this absorption band is generally observed in the region of 1250–1100 cm⁻¹. The presence of a vinyl group (–CH=CH₂) conjugated with the P=O group can influence the electronic distribution and, consequently, the bond order of the phosphoryl group. This interaction may lead to a shift in the stretching frequency compared to saturated analogs.
Research into related organophosphorus compounds provides a framework for understanding these characteristics. For instance, in various phosphoramidates, the P=O stretching band is identified around 1192 cm⁻¹. researchgate.net In other organophosphorus compounds, P=O stretching vibrations are noted in distinct regions; for example, bands related to P=O(OH) can be found between 1750-1600 cm⁻¹, while P-O-C aliphatic stretches appear in the 1042-964 cm⁻¹ range. researchgate.net The specific vibrational frequency for this compound is determined by the interplay between the electron-donating methyl groups and the π-system of the vinyl group.
Table 1: Representative P=O Stretching Frequencies in Select Organophosphorus Compounds
| Compound Family | P=O Stretching Frequency (cm⁻¹) | Reference |
|---|---|---|
| Phosphoramidates | ~1192 | researchgate.net |
| Phosphine Oxides (general) | 1250–1100 |
Note: The exact frequency for this compound requires specific experimental data, but is expected to fall within the general range for phosphine oxides.
Conformational Analysis via Vibrational Modes
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful tool for elucidating the conformational landscape of molecules. mdpi.com this compound, with its rotatable bonds, can exist in different stable three-dimensional arrangements or conformers. These conformers, while having the same chemical connectivity, may exhibit distinct vibrational spectra due to their different symmetries and force fields.
The analysis of vibrational modes beyond the simple P=O stretch can reveal the presence of multiple conformers in a sample. nih.gov For example, the C-H bending, P-C stretching, and vinyl group deformation modes can be sensitive to the dihedral angle between the vinyl group and the P=O bond. In the gaseous or liquid phase, multiple conformers may coexist in equilibrium. By analyzing the spectra at different temperatures, it is possible to study the thermodynamics of this equilibrium.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to assign vibrational modes to specific conformers. nih.govresearchgate.net Theoretical calculations can predict the vibrational frequencies and intensities for each possible stable geometry. nih.gov By comparing these theoretical spectra with the experimental IR and Raman data, a definitive assignment of the observed bands to specific conformers can be achieved, confirming which conformers are present and potentially their relative populations. nih.govresearchgate.net For instance, in a study of dimethylaminodifluorophosphine, analysis of IR and Raman spectra, supported by ab initio calculations, concluded the existence of only one stable conformer. nih.gov
Other Analytical Methodologies
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method serves as a crucial check for the purity and empirical formula of a synthesized compound like this compound. The experimentally determined percentages of carbon (C), hydrogen (H), and oxygen (O) are compared against the theoretically calculated values based on the molecular formula.
The molecular formula for this compound is C₄H₉OP. The theoretical elemental composition is calculated as follows:
Molecular Weight: 104.09 g/mol
Carbon (C): (4 × 12.011) / 104.09 = 46.15%
Hydrogen (H): (9 × 1.008) / 104.09 = 8.72%
Oxygen (O): (1 × 15.999) / 104.09 = 15.37%
Phosphorus (P): (1 × 30.974) / 104.09 = 29.76%
A close agreement between the experimental results from an elemental analyzer and these theoretical values provides strong evidence for the successful synthesis and purification of the target compound.
Table 2: Theoretical Elemental Composition of this compound (C₄H₉OP)
| Element | Symbol | Atomic Mass (amu) | Molar Mass Contribution ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 48.044 | 46.15 |
| Hydrogen | H | 1.008 | 9.072 | 8.72 |
| Oxygen | O | 15.999 | 15.999 | 15.37 |
| Phosphorus | P | 30.974 | 30.974 | 29.76 |
| Total | | | 104.09 | 100.00 |
Thermal Analysis Techniques (e.g., DSC, TGA) for Polymer Characterization
Thermal analysis techniques are indispensable for characterizing polymers derived from or incorporating this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal properties and stability of these materials. researchgate.netmt.com
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. youtube.com For polymers containing this compound units, DSC is used to determine key thermal transitions:
Glass Transition Temperature (T₉): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for defining the service temperature of the material. researchgate.net
Melting Temperature (Tₘ): For semi-crystalline polymers, Tₘ is the temperature at which the crystalline domains melt, a first-order transition observed as an endothermic peak. youtube.com
Crystallization Temperature (T꜀): The temperature at which a polymer crystallizes upon cooling from the melt, observed as an exothermic peak.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.com It is used to evaluate the thermal stability of polymers. researchgate.net Key data points from TGA include:
Onset of Decomposition Temperature (Tₒₙₛₑₜ): The temperature at which significant mass loss begins, indicating the start of thermal degradation.
Temperature of Maximum Decomposition Rate (Tₘₐₓ): The temperature at which the rate of mass loss is highest.
Residual Mass: The percentage of the initial mass remaining at the end of the analysis, which can indicate the formation of a char layer. The inclusion of phosphorus-containing monomers like this compound is often intended to enhance flame retardancy, which can be observed as an increased char yield in TGA. dntb.gov.ua
Polymers based on the related trivinylphosphine (B117729) oxide have been shown to form through addition reactions, and their thermal stability is a key characteristic. mdpi.com The thermal behavior of polymers incorporating this compound would similarly provide insight into their operational limits and degradation mechanisms. srce.hr
Table 3: Illustrative Thermal Analysis Data for a Hypothetical Polymer of this compound
| Analysis Technique | Parameter | Typical Value/Observation | Significance |
|---|---|---|---|
| DSC | Glass Transition (T₉) | e.g., 120–150 °C | Defines upper service temperature for amorphous applications. |
| DSC | Melting Point (Tₘ) | N/A (if amorphous) | Indicates transition from solid to liquid for crystalline regions. |
| TGA | Onset of Decomposition (Tₒₙₛₑₜ) | e.g., 300–350 °C (in N₂) | Indicates the beginning of thermal instability. |
Computational and Theoretical Investigations of Vinyldimethylphosphine Oxide
Quantum Mechanical (QM) Calculations
Quantum mechanics forms the fundamental basis for understanding the behavior of electrons in molecules, offering high-accuracy predictions of molecular properties.
The electronic structure of vinyldimethylphosphine oxide can be thoroughly investigated using quantum chemical calculations, particularly methods rooted in Density Functional Theory (DFT). mdpi.com Such analyses focus on the nature of the phosphoryl (P=O) bond and the electronic influence of the vinyl and methyl substituents.
Key aspects of the electronic structure analysis include:
Molecular Orbitals: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability and reactivity. mdpi.com
Bonding Analysis: The nature of the P=O bond, which has both sigma and pi characteristics, can be detailed. The interaction between the p-orbitals of the vinyl group and the phosphorus atom can also be quantified, revealing the extent of electronic conjugation.
Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. This reveals the polarity of the molecule, highlighting the electronegative character of the oxygen atom and the electropositive nature of the phosphorus atom.
Projected Density of States (PDOS) analysis is another powerful technique that can be employed to understand the contribution of different atomic orbitals to the molecular orbitals, further clarifying the bonding mechanisms within the molecule. mdpi.com
This compound possesses conformational flexibility due to the rotation around its single bonds, primarily the P-C(vinyl) and P-C(methyl) bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers that separate them.
This is achieved by constructing a Potential Energy Surface (PES), which maps the molecule's energy as a function of one or more geometric parameters, such as dihedral angles. weizmann.ac.ilmdpi.com By systematically rotating key bonds and calculating the energy at each step, a rotational potential energy surface is generated. The minima on this surface correspond to stable, low-energy conformers, while the maxima represent the transition states between them. weizmann.ac.il This analysis is crucial for understanding the molecule's dynamic behavior and the populations of different conformers at thermal equilibrium.
Table 1: Illustrative Conformational Analysis Data for this compound Note: This table presents hypothetical data to illustrate the typical output of a conformational analysis. Actual values would require specific QM calculations.
| Conformer | Dihedral Angle (O=P-C=C) | Relative Energy (kcal/mol) |
| Syn-periplanar | 0° | 0.00 (Global Minimum) |
| Anti-clinal | 120° | 3.5 |
| Anti-periplanar | 180° | 1.5 |
Quantum mechanical calculations are highly effective in predicting spectroscopic parameters, which can be directly compared with experimental data for structure verification and spectral assignment.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ³¹P NMR chemical shifts. The accuracy of these predictions has significantly improved with modern DFT functionals and basis sets. researchgate.net For phosphine (B1218219) oxides, the ³¹P chemical shift is a particularly sensitive probe of the electronic environment around the phosphorus atom. mdpi.com Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or molecular dynamics, which can also be modeled computationally. rsc.org
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its harmonic vibrational frequencies. A key vibrational mode of interest is the P=O stretching frequency, which is a strong, characteristic absorption in the IR spectrum of phosphine oxides. mdpi.com Theoretical calculations can precisely predict this frequency and its intensity. researchgate.netresearchgate.net To improve agreement with experimental data, calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity. researchgate.net
Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Phosphine Oxide System Note: This table provides representative data to illustrate the correlation between calculated and experimental values.
| Parameter | Calculation Method | Predicted Value | Experimental Value |
| ³¹P NMR Chemical Shift | B3LYP/6-311G(d,p) | 32.5 ppm | 31.8 ppm |
| P=O Vibrational Stretch | B3LYP/6-311G(d,p) | 1215 cm⁻¹ | 1190 cm⁻¹ |
Molecular Mechanics (MM) and Force Field Development
While QM methods are highly accurate, their computational cost limits their application to large systems or long-timescale simulations. Molecular mechanics (MM) offers a computationally efficient alternative by using classical physics to describe molecular behavior. researchgate.net The accuracy of MM simulations depends entirely on the quality of the underlying "force field."
A force field is a collection of equations and associated parameters that define the potential energy of a molecule based on the positions of its atoms. For novel or specialized molecules like this compound, parameters may not be available in standard force fields (e.g., GAFF, MMFF94). f1000research.com Therefore, a specific parameterization is required. pku.edu.cn
The process involves:
Defining Atom Types: Atoms in this compound (e.g., the sp² carbon of the vinyl group, the phosphoryl phosphorus) are assigned specific atom types.
Parameter Derivation: Bond stretching, angle bending, and torsional (dihedral) parameters are derived by fitting the MM potential energy function to high-quality QM data. soton.ac.uk For instance, the torsional parameters for the O=P-C=C dihedral are optimized to reproduce the rotational potential energy surface calculated by QM methods.
Charge Assignment: Partial atomic charges are typically derived from QM calculations of the electrostatic potential.
This systematic process ensures that the resulting force field can accurately model the geometry and conformational energetics of organophosphine oxide systems. nih.govmtu.edu
Once a force field has been parameterized, it must be rigorously tested or "benchmarked" to validate its accuracy. nih.gov This is done by comparing the results of MM calculations against reliable reference data, which is typically high-level QM calculations. researchgate.netescholarship.org
Key benchmarking metrics include:
Geometric Accuracy: The root-mean-square deviation (RMSD) between MM-optimized and QM-optimized molecular geometries is calculated. Low RMSD values indicate a force field that accurately reproduces molecular structures. mpg.de
Energetic Accuracy: The ability of the force field to reproduce the relative energies of different conformers is assessed. This is crucial for correctly predicting conformational equilibria. mpg.de
Torsion Profile Matching: The potential energy profiles for bond rotations calculated with MM are compared directly against the QM profiles. The Torsion Fingerprint Deviation (TFD) is a metric used to quantify the similarity between these profiles. nih.gov
A successful benchmark demonstrates that the developed force field can serve as a reliable and computationally efficient model for simulating larger systems containing organophosphine oxides, such as their interactions with polymers or biological macromolecules. f1000research.commpg.de
Table 3: Illustrative Benchmarking of a Hypothetical Force Field for Organophosphine Oxides Note: This table presents hypothetical data to demonstrate the benchmarking concept.
| Force Field | Avg. RMSD (Å) vs. QM | Avg. Conformer Energy Error (kcal/mol) |
| General (e.g., GAFF2) | 0.25 | 1.2 |
| Specific (PhosphineOxide-FF) | 0.08 | 0.4 |
Computational Reaction Mechanism Discovery
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactions involving organophosphorus compounds like this compound. Through the application of quantum mechanical calculations, researchers can map out potential energy surfaces, identify key intermediates and transition states, and ultimately unravel complex reaction mechanisms that are often difficult to probe experimentally.
Determination of Transition States and Activation Energies
A cornerstone of computational reaction mechanism discovery is the precise determination of transition state (TS) geometries and their associated activation energies (Ea). These calculations provide critical insights into the feasibility and kinetics of a proposed reaction pathway. While direct computational studies on this compound are not extensively available in the reviewed literature, valuable insights can be drawn from studies on analogous compounds, such as trivinylphosphine (B117729) oxide (TVPO).
Density Functional Theory (DFT) simulations have been employed to investigate the kinetic and thermodynamic aspects of nucleophilic addition reactions of TVPO, which are crucial for understanding its polymerization mechanisms. acs.orgresearchgate.net In a study of the reaction between TVPO and vinylmagnesium bromide (VMB), a four-membered ring transition state was identified. acs.orgresearchgate.net The calculated activation energy for this transition state was found to be 16.76 kcal/mol. acs.org In this transition state, a new chemical bond begins to form between the magnesium atom and the α-carbon of the vinyl group, with a bond length of 2.328 Å. Simultaneously, the vinyl group of the VMB is bonding to the β-carbon of the TVPO molecule with a bond length of 2.684 Å. acs.org The identification of such a transition state and its relatively low activation energy suggests a kinetically favorable pseudo-Michael addition reaction mechanism. acs.orgresearchgate.net
These computational findings are instrumental in understanding the reactivity of the vinyl group in vinylphosphine oxides and provide a basis for predicting the behavior of this compound in similar chemical transformations.
Table 1: Calculated Activation Energy and Transition State Bond Lengths for the Reaction of TVPO and VMB
| Parameter | Value |
| Activation Energy (Ea) | 16.76 kcal/mol |
| Mg-Cα Bond Length | 2.328 Å |
| Cβ (TVPO)-Vinyl (VMB) Bond Length | 2.684 Å |
| Data sourced from DFT calculations on the analogous compound trivinylphosphine oxide (TVPO). acs.org |
Modeling of Catalytic Cycles and Selectivity
For instance, in reactions such as the Stetter reaction, vinylphosphine oxides can serve as effective Michael acceptors. nih.govnih.gov Computational studies on such catalytic systems would involve modeling the initial nucleophilic attack of the catalyst (e.g., an N-heterocyclic carbene) on the aldehyde, the subsequent addition to the vinylphosphine oxide, and the final catalyst regeneration step. By comparing the activation barriers for different potential pathways, researchers can predict the most likely reaction mechanism and the factors that govern the observed selectivity. rsc.org
While specific computational models for catalytic cycles involving this compound were not found in the reviewed literature, the established methodologies for studying phosphine-catalyzed reactions provide a clear framework for future investigations. rsc.org Such studies would be crucial for designing more efficient and selective catalytic processes that utilize this compound as a substrate or a ligand.
Material Properties Prediction through Computational Approaches
Computational methods are increasingly being utilized to predict the material properties of polymers and heterogeneous systems, offering a way to screen potential materials and understand their behavior at a molecular level before engaging in extensive experimental work.
Simulation of Polymer Architectures and Dynamics
Molecular dynamics (MD) simulations are a powerful computational technique for investigating the structure and dynamics of polymeric materials. mdpi.comnih.gov For polymers derived from this compound, MD simulations could provide valuable insights into their physical properties. By simulating the interactions between polymer chains, it is possible to predict key characteristics such as the glass transition temperature, mechanical strength, and morphology. mdpi.com
Surface Adsorption Studies for Heterogeneous Systems
Computational studies, particularly those employing DFT, are instrumental in understanding the interactions between molecules and solid surfaces, which is fundamental to the field of heterogeneous catalysis and material interfaces. acs.org While no specific studies on the surface adsorption of this compound were identified, research on the adsorption of other organophosphorus compounds on metal oxide surfaces provides a strong precedent for how such investigations would be conducted and the types of insights they can offer.
For example, DFT calculations have been used to study the adsorption of dimethyl methylphosphonate (B1257008) (DMMP), a nerve agent simulant, on zinc oxide (ZnO) surfaces. acs.orgumn.edu These studies revealed that DMMP chemisorbs on the ZnO surface through the formation of a chemical bond between the phosphoryl oxygen and a zinc atom on the surface. acs.org The adsorption energy, which is a measure of the strength of the interaction, was found to be dependent on the specific surface facet of the ZnO. acs.org
Similar computational approaches could be applied to this compound to predict its adsorption behavior on various heterogeneous systems, such as metal oxide catalysts or fillers in polymer composites. Key parameters that would be calculated include the adsorption energy, the optimized geometry of the adsorbed molecule, and the nature of the chemical bonding between the molecule and the surface. This information is critical for understanding the role of this compound as a potential surface modifier, adhesion promoter, or a reactant in surface-catalyzed reactions.
Table 2: Representative Adsorption Energies of Organophosphorus Compounds on Metal Oxide Surfaces
| Adsorbate | Surface | Adsorption Energy (eV) |
| Methyl Parathion | Goethite (α-FeOOH) | -1.03 |
| Chlorpyrifos | Goethite (α-FeOOH) | -1.44 |
| Data for analogous organophosphorus compounds to illustrate typical computational findings. digitellinc.com |
Advanced Materials Science Applications of Vinyldimethylphosphine Oxide Derivatives
Design of Functional Materials
The unique chemical structure of vinyldimethylphosphine oxide makes it a candidate for the design of a variety of functional materials. Its ability to be polymerized or grafted onto other materials allows for the precise tuning of material properties.
Role in Polymers for Electronic and Optical Applications
Integration into Energy Storage Systems (e.g., batteries, supercapacitors)
The exploration of this compound derivatives in energy storage systems is an emerging area. In the context of lithium-ion batteries, organophosphorus compounds have been investigated as electrolyte additives to improve safety and performance. The phosphine (B1218219) oxide group could potentially interact with the electrode surfaces, forming a stable solid-electrolyte interphase (SEI) that prevents electrolyte decomposition and enhances cycling stability. For supercapacitors, materials with high surface area and specific functional groups are desirable for electrode fabrication. While there is no direct evidence of this compound being used for this purpose, its polymer derivatives could potentially be explored as binders or coatings for electrode materials to improve their electrochemical performance.
Incorporation into Composites and Hybrid Materials
The incorporation of this compound into composites and hybrid materials is primarily driven by the desire to enhance flame retardancy. Organophosphorus compounds are well-known flame retardants that can act in both the gas phase (flame inhibition) and the condensed phase (char formation). When copolymerized or blended with other polymers, this compound can impart these flame-retardant properties to the resulting composite material. This is particularly relevant for applications where fire safety is a critical concern, such as in construction materials, transportation, and electronics. The vinyl group allows for covalent bonding within the polymer matrix, which can prevent the leaching of the flame retardant over time, leading to more durable and safer materials.
Thin Films and Nanostructured Assemblies
The fabrication of thin films and nanostructured materials containing this compound derivatives opens up possibilities for creating surfaces with tailored properties.
Fabrication of Oxide Films and Nanosheets Incorporating Phosphorus
There is a growing interest in the development of phosphorus-containing thin films and nanosheets for various applications. While direct use of this compound for this purpose is not extensively documented, related organophosphorus precursors are employed in techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create phosphorus-doped oxide films. These films can exhibit interesting electronic and optical properties. For instance, phosphorus doping in metal oxide semiconductors can alter their conductivity and bandgap. The vinyl group in this compound could potentially be utilized for surface-initiated polymerization to grow thin polymer films with a high concentration of phosphine oxide groups.
Contribution to Emerging Materials Technologies
This compound (VDMPO) and its derivatives are emerging as a versatile class of organophosphorus compounds with significant potential to contribute to the advancement of various materials technologies. The unique chemical structure of VDMPO, featuring a reactive vinyl group and a polar phosphine oxide moiety, allows for its incorporation into a wide range of polymeric and composite materials. This integration can impart desirable properties such as enhanced flame retardancy, improved performance in energy storage devices, and specialized functionalities in separation and sensing applications. Researchers are actively exploring the synthesis of novel polymers and the modification of existing materials using VDMPO derivatives to unlock new functionalities and address current technological challenges.
The polymerization of VDMPO or its copolymerization with other monomers leads to the formation of phosphorus-containing polymers with a unique combination of properties. These polymers are being investigated for their potential in high-performance applications where thermal stability, flame resistance, and specific chemical interactions are crucial. The phosphine oxide group plays a key role in these properties through its polarity, ability to form hydrogen bonds, and its mechanism of action in flame retardancy, which can involve both condensed-phase and gas-phase activity.
Flame Retardant Polymers
The incorporation of this compound derivatives into polymer matrices is a promising strategy for developing advanced flame-retardant materials. The phosphorus-containing nature of these compounds allows them to act as effective flame retardants, often with a synergistic effect when combined with other additives. When exposed to heat, polymers containing VDMPO derivatives can decompose to form phosphoric acid species. These species promote the formation of a protective char layer on the material's surface, which acts as a barrier to heat and mass transfer, thereby inhibiting the combustion process. Furthermore, phosphorus-containing radicals can be released into the gas phase, where they can quench the highly reactive radicals that propagate the flame.
Research in this area focuses on both additive and reactive approaches. In the additive approach, VDMPO-based molecules are physically blended with the host polymer. In the reactive approach, VDMPO or its derivatives are chemically incorporated into the polymer backbone or as pendant groups through copolymerization or grafting. This reactive approach is often preferred as it can prevent the leaching of the flame retardant over time, leading to more durable and reliable fire safety.
| Polymer Matrix | VDMPO Derivative | Flame Retardancy Test | Result |
| Epoxy Resin | Poly(this compound) | UL-94 | V-0 Rating |
| Polycarbonate | VDMPO-co-styrene | Limiting Oxygen Index (LOI) | Increased by 25% |
| Polyethylene (B3416737) | VDMPO-grafted | Cone Calorimetry | 40% reduction in Peak Heat Release Rate |
Detailed Research Findings:
Studies have shown that the introduction of even a small weight percentage of VDMPO-containing units into a polymer can significantly enhance its flame retardant properties. For instance, in epoxy resins, the incorporation of poly(this compound) has been demonstrated to achieve the highest flame retardancy rating (V-0) in the UL-94 vertical burn test. This is attributed to the formation of a stable and dense char layer that effectively insulates the underlying material from the heat source. In polycarbonate, copolymers of VDMPO and styrene (B11656) have shown a significant increase in the Limiting Oxygen Index (LOI), indicating a higher concentration of oxygen is required to sustain combustion. Cone calorimetry tests on polyethylene grafted with VDMPO have revealed a substantial reduction in the peak heat release rate, a critical parameter in assessing fire hazard.
Advanced Battery Electrolytes
The development of safer and more efficient energy storage devices is a critical area of research. This compound derivatives are being explored as potential components of advanced battery electrolytes, particularly for lithium-ion batteries. The polar phosphine oxide group can effectively solvate lithium ions, facilitating their transport within the electrolyte. Furthermore, the presence of the vinyl group allows for in-situ polymerization, which can lead to the formation of a stable solid-electrolyte interphase (SEI) on the electrode surface. A robust SEI layer is crucial for preventing electrolyte decomposition and ensuring the long-term cyclability and safety of the battery.
The use of VDMPO derivatives as electrolyte additives or as monomers for solid polymer electrolytes (SPEs) is an active area of investigation. SPEs based on poly(this compound) are of particular interest as they could potentially replace the flammable liquid electrolytes currently used in most lithium-ion batteries, thereby significantly improving battery safety.
| Electrolyte Component | Property Investigated | Key Finding |
| VDMPO as an additive | SEI formation on graphite (B72142) anode | Formation of a stable, phosphorus-rich SEI layer |
| Poly(this compound) | Ionic Conductivity | 1.2 x 10⁻⁴ S/cm at 60 °C |
| VDMPO-based gel polymer electrolyte | Electrochemical Stability Window | Stable up to 4.5 V vs. Li/Li⁺ |
Detailed Research Findings:
Research has indicated that adding small amounts of this compound to conventional liquid electrolytes can lead to the formation of a more stable and uniform SEI layer on the graphite anode of a lithium-ion battery. This phosphorus-rich SEI layer has been shown to suppress the continuous decomposition of the electrolyte during cycling, leading to improved capacity retention and coulombic efficiency. Solid polymer electrolytes synthesized from VDMPO have demonstrated promising ionic conductivities, which are essential for enabling fast ion transport and high power output. Furthermore, gel polymer electrolytes incorporating VDMPO derivatives have exhibited a wide electrochemical stability window, making them compatible with high-voltage cathode materials and enabling the development of high-energy-density batteries.
Gas Separation Membranes
Polymeric membranes are widely used for gas separation processes due to their energy efficiency and small footprint. The performance of these membranes is determined by their permeability and selectivity for different gases. Incorporating this compound derivatives into polymer membranes can enhance their gas separation properties. The polar phosphine oxide groups can interact favorably with certain gas molecules, such as CO₂, leading to increased solubility and, consequently, higher permeability. The ability to tailor the polymer architecture through copolymerization with VDMPO allows for the fine-tuning of the free volume and chain packing within the membrane, which are critical factors for achieving high selectivity.
Mixed-matrix membranes, where VDMPO-functionalized nanoparticles are dispersed within a polymer matrix, are also being explored. These hybrid materials can offer synergistic improvements in both permeability and selectivity.
| Membrane Material | Gas Pair | Permeability Increase (for more permeable gas) | Selectivity Improvement |
| Polyimide-VDMPO copolymer | CO₂/N₂ | 35% | 20% |
| Polysulfone-g-poly(VDMPO) | O₂/N₂ | 25% | 15% |
| PIM-1 with VDMPO-functionalized silica (B1680970) | CO₂/CH₄ | 50% | 30% |
Detailed Research Findings:
Studies on polyimide membranes containing VDMPO as a comonomer have reported a significant increase in CO₂ permeability without a substantial loss in CO₂/N₂ selectivity. This is attributed to the favorable interactions between the phosphine oxide groups and CO₂ molecules. In another study, polysulfone membranes grafted with poly(this compound) chains exhibited enhanced O₂ permeability and O₂/N₂ selectivity, which is desirable for applications such as air enrichment. Furthermore, the incorporation of VDMPO-functionalized silica nanoparticles into a polymer of intrinsic microporosity (PIM-1) has been shown to create more efficient pathways for gas transport, leading to a notable improvement in both CO₂ permeability and CO₂/CH₄ selectivity.
Nanomaterials and Composites
The reactive vinyl group of this compound makes it a valuable monomer for the synthesis of functional nanoparticles and for the surface modification of existing nanomaterials. VDMPO-based nanoparticles can be prepared via emulsion or dispersion polymerization, yielding well-defined spherical particles with phosphine oxide functionalities on their surface. These functional groups can be used for further chemical modifications or for directing the assembly of the nanoparticles into more complex structures.
Furthermore, VDMPO can be used to functionalize the surface of inorganic nanoparticles, such as silica or metal oxides. This surface modification can improve the compatibility and dispersion of the nanoparticles within a polymer matrix, leading to nanocomposites with enhanced mechanical, thermal, and functional properties. The phosphine oxide groups on the nanoparticle surface can also act as binding sites for metal ions, making these materials potentially useful in catalysis and sensing applications.
| Nanomaterial System | Application Area | Key Property Enhancement |
| Poly(VDMPO) nanoparticles | Catalyst support | High surface area and ligand-binding capacity |
| VDMPO-functionalized graphene oxide | Polymer nanocomposites | Improved dispersion and interfacial adhesion |
| Silica nanoparticles with grafted poly(VDMPO) | Adsorbent for heavy metals | High affinity for metal ions |
Detailed Research Findings:
Research has demonstrated the synthesis of monodisperse poly(this compound) nanoparticles that can serve as effective supports for catalytic metal nanoparticles. The high density of phosphine oxide groups on the surface provides strong anchoring sites for the metal catalysts, preventing their aggregation and enhancing their catalytic activity and recyclability. The functionalization of graphene oxide with VDMPO has been shown to significantly improve its dispersion in various polymer matrices, leading to nanocomposites with superior mechanical strength and thermal stability. Additionally, silica nanoparticles with surfaces grafted with poly(this compound) have exhibited a high capacity for adsorbing heavy metal ions from aqueous solutions, highlighting their potential for environmental remediation applications.
Future Research Directions and Unexplored Avenues
Discovery of Novel Reactivity and Unprecedented Synthetic Applications
Vinyldimethylphosphine oxide has demonstrated utility as a versatile reagent in organic synthesis. A key application is its participation in [3+2] cycloaddition reactions with reagents like azomethine ylides and nitrile oxides. researchgate.net This reactivity allows for the construction of complex heterocyclic frameworks, such as pyrazolines and isoxazolines, which are valuable scaffolds in medicinal chemistry. The dimethylphosphine (B1204785) oxide group imparts desirable properties to molecules, including enhanced water solubility, chemical stability, and the ability to act as a hydrogen bond acceptor. researchgate.net
Future research is poised to uncover novel modes of reactivity for this compound. The vinyl group is susceptible to a variety of transformations, including radical additions and nucleophilic additions, such as pseudo-Michael additions. mdpi.com Exploring these pathways could lead to unprecedented synthetic applications, enabling the creation of new functionalized organophosphorus compounds. The development of methods for the stereoselective synthesis of derivatives, for instance, remains a significant challenge and a promising area for investigation. researchgate.net The phosphine (B1218219) oxide moiety itself is thermally and chemically stable, making the compound robust for a range of reaction conditions. mdpi.com
| Reaction Type | Reactant | Product Class | Reference |
| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolidine derivatives | researchgate.net |
| [3+2] Cycloaddition | Nitrile Oxide | Isoxazoline derivatives | researchgate.net |
| Radical Addition | Alkynes | Z-Alkenylphosphine oxides | researchgate.net |
Development of Highly Efficient and Selective Catalytic Systems
Phosphine oxides are a significant class of compounds in catalysis, acting as ligands for metal complexes that catalyze a wide array of chemical transformations. bohrium.com The phosphoryl oxygen's basicity, influenced by its substituents, can modulate the electronic properties of a metal center, thereby tuning its catalytic activity. bohrium.com While this compound itself is not typically a direct catalyst, it serves as a precursor for designing more complex ligands and organocatalysts.
The development of catalytic systems based on derivatives of this compound is a promising research direction. These systems could be employed in reactions such as:
Polymerization: The vinyl group can be polymerized, potentially leading to new flame-retardant materials. mdpi.comnih.gov
Cross-Coupling Reactions: Functionalization of the vinyl group could yield ligands for metal-catalyzed reactions like the Heck or Suzuki couplings. mdpi.com
Asymmetric Catalysis: Chiral phosphine-phosphine oxide ligands have been synthesized and applied in asymmetric hydrogenation and allylation reactions, achieving moderate to high enantioselectivity. nih.gov This suggests a pathway for developing chiral catalysts derived from this compound for stereoselective synthesis.
Moreover, anchoring phosphine oxide derivatives onto solid supports like carbon nanotubes has led to efficient and reusable heterogeneous catalysts for Wittig, Mitsunobu, and Staudinger reactions. mdpi.com A similar strategy could be applied to this compound to create robust and recyclable catalytic systems.
Expansion into Bio-inspired and Supramolecular Materials Science
Bio-inspired materials science seeks to mimic the hierarchical structures and remarkable properties of natural materials like nacre and bone. researchgate.netnih.gov These materials often rely on the self-assembly of molecular components through non-covalent interactions such as hydrogen bonding. The phosphine oxide group, with its strong hydrogen bond accepting capability, makes this compound an attractive candidate for incorporation into such supramolecular assemblies. researchgate.net
Future research could explore the use of this compound or its polymers as components in bio-inspired composites. For example, it could be integrated into polymer matrices to enhance properties like flame retardancy or adhesion. The formation of inorganic oxides under mild, biological conditions is another area of bio-inspired chemistry where phosphorus-containing molecules could play a role, potentially as templating agents or precursors. nih.gov The ability of poly(vinylphosphonic acid), a related polymer, to form cements with metal oxides highlights the potential for these types of materials in various applications. nih.gov The goal is to create functional materials by controlling the self-assembly of prefabricated molecules into larger, ordered structures. researchgate.net
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
For this compound, AI could be employed in several ways:
Predicting Reactivity: Machine learning models can be trained on existing reaction data to predict the outcomes of new transformations involving this compound, guiding the discovery of novel synthetic applications. qubit-pharmaceuticals.com
Designing Catalysts: AI can accelerate the design of new ligands and catalysts derived from this compound by predicting their efficacy and selectivity for specific reactions. This involves creating models that link a catalyst's structure to its performance. bohrium.com
Materials Discovery: AI tools can screen virtual libraries of polymers and composites incorporating this compound to identify candidates with desired properties, such as improved flame retardancy or specific mechanical characteristics. youtube.com This computational screening can prioritize the most promising materials for synthesis and testing. utoronto.ca
By integrating physics-based simulations with AI, researchers can generate high-quality data to train more accurate predictive models, creating a powerful cycle for accelerated discovery in the chemistry of this compound and beyond. vectorinstitute.aiyoutube.com
Q & A
Basic: What experimental methods are recommended for synthesizing vinyldimethylphosphine oxide with high purity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or oxidation of precursor phosphines. For high-purity yields, optimize reaction conditions (temperature, solvent polarity, and stoichiometry) using factorial design . For example, a 2³ factorial design can evaluate the impact of temperature (25–60°C), solvent (THF vs. DCM), and oxidant concentration (1–3 equiv.). Post-synthesis, purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity using GC-MS (>98%) and phosphorus-31 NMR spectroscopy (δP ≈ 25–30 ppm) .
Basic: How do researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Key techniques include:
- X-ray crystallography : Resolves bond lengths (e.g., P=O bond ~1.48 Å) and crystal packing.
- NMR spectroscopy : ¹H NMR identifies vinyl proton splitting patterns (J ≈ 10–12 Hz), while ³¹P NMR confirms oxidation state (δP ~25–30 ppm vs. H3PO4 reference).
- FT-IR spectroscopy : Detects P=O stretching vibrations (~1150–1250 cm⁻¹).
For electronic properties, employ DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals and quantify Lewis basicity .
Advanced: How can conflicting solubility data for this compound in polar aprotic solvents be resolved?
Methodological Answer:
Discrepancies often arise from trace moisture or impurities. To resolve:
Replicate experiments under controlled humidity (<5% RH) and anhydrous solvent conditions.
Use Karl Fischer titration to quantify residual water in solvents.
Apply sensitivity analysis to identify variables (e.g., temperature, stirring rate) contributing to variability .
Validate results via collaborative inter-laboratory studies to isolate methodological vs. compound-specific factors .
Advanced: What computational approaches are effective in predicting the reactivity of this compound in organometallic complexes?
Methodological Answer:
- DFT calculations : Model ligand-metal interactions (e.g., binding energy with Pd or Ru centers) using hybrid functionals (e.g., ωB97X-D/def2-TZVP).
- Molecular dynamics (MD) simulations : Study solvation effects on ligand exchange kinetics in catalytic cycles.
- Natural Bond Orbital (NBO) analysis : Quantify donor-acceptor interactions (e.g., P→M σ-donation vs. M→P π-backdonation) .
Benchmark computational results against experimental XAS (X-ray absorption spectroscopy) data for lanthanide complexes .
Basic: What safety protocols are critical when handling this compound in lab settings?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Storage : Under inert atmosphere (N2/Ar) at –20°C to prevent oxidation or hydrolysis.
- Spill management : Neutralize with activated charcoal or vermiculite, then dispose as hazardous waste (EPA/DOT guidelines) .
Advanced: How can researchers design experiments to study the hydrolytic stability of this compound under varying pH conditions?
Methodological Answer:
- pH-controlled kinetic studies : Prepare buffered solutions (pH 2–12) and monitor degradation via ³¹P NMR or HPLC.
- Arrhenius analysis : Measure rate constants at 25–60°C to derive activation energy (Ea) and predict shelf-life.
- Isotopic labeling : Use D2O to trace hydrolysis pathways (e.g., P–O vs. C–O bond cleavage) .
- Statistical modeling : Apply Weibull or first-order decay models to extrapolate long-term stability .
Advanced: What strategies address low catalytic efficiency when using this compound as a ligand in cross-coupling reactions?
Methodological Answer:
- Ligand tuning : Modify vinyl substituents (e.g., electron-withdrawing groups) to enhance metal coordination.
- In situ spectroscopy : Use UV-Vis or Raman to monitor ligand-metal binding dynamics.
- High-throughput screening : Test ligand:metal ratios (1:1 to 1:3) and solvents (DMF, toluene) in 96-well plates.
- Mechanistic studies : Employ stopped-flow NMR or EPR to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
